

# Ro 31-9790: A Versatile Tool for Elucidating Matrix Metalloproteinase Functions

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**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Ro 31-9790 is a potent, broad-spectrum, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). Its ability to chelate the active site zinc ion makes it an invaluable tool for investigating the diverse physiological and pathological roles of MMPs. These zinc-dependent endopeptidases are crucial in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Dysregulation of MMP activity is implicated in numerous diseases, including cancer, arthritis, cardiovascular disorders, and neurological conditions. This document provides detailed application notes and experimental protocols for utilizing Ro 31-9790 to study MMP functions in various research contexts.

### **Mechanism of Action**

**Ro 31-9790** functions as a competitive inhibitor of MMPs. The hydroxamate group (-CONHOH) in its structure mimics a peptide bond and acts as a strong chelating agent for the Zn<sup>2+</sup> ion within the catalytic domain of MMPs. This interaction blocks the binding of natural substrates to the active site, thereby inhibiting their cleavage. While it is a broad-spectrum inhibitor, **Ro 31-9790** exhibits varying potencies against different MMP family members.

### **Data Presentation**



### **Inhibitory Activity of Ro 31-9790**

The inhibitory potency of **Ro 31-9790** against various MMPs and its effects on cellular processes are summarized below.

Target	IC50 / Ki Value	Notes	Reference
MMP-1 (Collagenase-	10 nM (IC50)	Potent inhibition.	[1][2]
MMP-2 (Gelatinase-A)	8 nM (IC50), 5.2 nM (Ki)	Strong inhibition of gelatinase activity.	[1][2][3]
MMP-3 (Stromelysin-	700 nM (IC50)	Moderate inhibition compared to other MMPs.	[1][2]
MMP-9 (Gelatinase-B)	10.4 nM (Ki)	Potent inhibition of gelatinase activity.	[3]
MMP-14 (MT1-MMP)	1.9 nM (IC50)	Very potent inhibition of this membrane-type MMP.	[1][2]

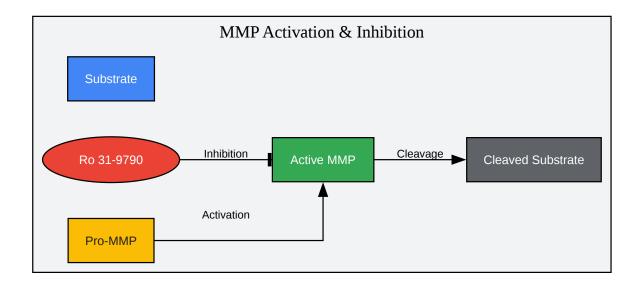
## Cellular Effects of Ro 31-9790



Cellular Process	Cell Type	Effective Concentration	Effect	Reference
L-selectin Shedding	Mouse Lymphocytes	4.82 ± 0.75 μM (IC50)	Inhibition of shedding.	[4][5]
L-selectin Shedding	Jurkat T cells	1.16 ± 0.27 μM (IC50)	Inhibition of shedding.	[4][5]
L-selectin Shedding	Human Lymphocytes	0.70 ± 0.06 μM (IC50)	Inhibition of shedding.	[4][5]
L-selectin Shedding	Human Monocytes	4.47 ± 1.27 μM (IC50)	Inhibition of shedding.	[4][5]
TNF-α Shedding	Human Monocytes	0.38 ± 0.05 μM (IC50)	Inhibition of shedding.	[4]
Cell Proliferation	Rat Mesangial Cells	Concentration- dependent	Inhibition of proliferation.	[6]
Cell Proliferation	Human Airway Smooth Muscle	100 μΜ	50% inhibition of thymidine incorporation.	[7]
Cell Migration	CHO cells	Dose-dependent	Reduction of haptotactic migration.	[8]

# **Mandatory Visualizations**

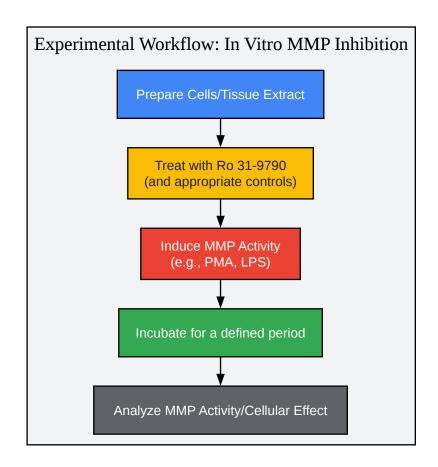


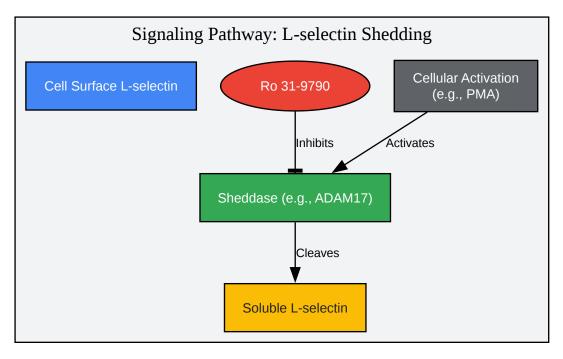


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Caption: Mechanism of MMP inhibition by Ro 31-9790.







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